molecular formula C6H3Cl2IO B1410417 2,3-Dichloro-5-iodophenol CAS No. 1805483-32-2

2,3-Dichloro-5-iodophenol

Cat. No.: B1410417
CAS No.: 1805483-32-2
M. Wt: 288.89 g/mol
InChI Key: QATUVYUTVWPYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-iodophenol is a chemical compound with the molecular formula C6H3Cl2IO . It is a solid substance and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . Another method involves the formation of a charge transfer complex (CTC) between electron donor O-phenylenediamine (OPD) and electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with two chlorine atoms and one iodine atom attached to the benzene ring . The InChI code for this compound is 1S/C6H3Cl2IO/c7-3-1-4 (8)6 (9)5 (10)2-3/h1-2,10H .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo nucleophilic aromatic substitution reactions . It can also form a charge transfer complex with O-Phenylenediamine and 2,3-dichloro-5,6-dicyano-p-benzoquinone .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 288.9 . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

2,3-dichloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUVYUTVWPYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.